3-(methylthio)-1H-indole
Overview
Description
3-(methylthio)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a methylthio group attached to the third carbon of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-1H-indole can be achieved through various methods. One common approach involves the reaction of indole with methylthiol in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.
Another method involves the use of 3-bromo-1H-indole as a starting material. This compound can undergo a nucleophilic substitution reaction with sodium methylthiolate to yield this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral or slightly acidic pH.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine, chlorine, or nitric acid. The reactions often require a catalyst, such as iron(III) chloride or aluminum chloride, and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-(methylsulfinyl)-1H-indole or 3-(methylsulfonyl)-1H-indole. Reduction can produce 3-(methylthio)-2,3-dihydro-1H-indole, while substitution reactions can lead to a variety of halogenated or nitro-substituted indoles.
Scientific Research Applications
3-(methylthio)-1H-indole has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate biological pathways makes them candidates for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(methylthio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-(methylthio)-1H-indole can be compared with other similar compounds, such as:
3-(methylthio)propionic acid: This compound has a similar methylthio group but differs in its overall structure and chemical properties.
3-(methylthio)-1-propanol: Another compound with a methylthio group, but with different functional groups and reactivity.
3-(methylthio)-1H-pyrrole: Similar in structure to this compound, but with a pyrrole ring instead of an indole ring.
The uniqueness of this compound lies in its indole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methylsulfanyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHOXFINVVIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447159 | |
Record name | 3-methylsulfanyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40015-10-9 | |
Record name | 3-(Methylthio)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40015-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylsulfanyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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